Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate
Description
Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thieno[3,2-d]pyrimidine class, which is known for its diverse biological and chemical properties.
Properties
IUPAC Name |
methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-3-13(16(21)22-2)24-17-18-12-9-10-23-14(12)15(20)19(17)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDSKKSLFNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidine core[_{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno [3,4 ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of appropriate thiophene derivatives under acidic conditions[{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 .... The reaction conditions often require the use of strong acids, such as formic acid, and heating to facilitate the cyclization process[{{{CITATION{{{_2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the treatment of various diseases. Its biological activity is often evaluated in vitro and in vivo to determine its efficacy and safety.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Methyl 2-[(3-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Methyl 2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Uniqueness: Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate stands out due to its specific structural features, such as the presence of the phenyl group and the butanoate moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.37 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.
The mechanism of action of this compound involves its interaction with specific biological pathways. Thienopyrimidines are often implicated in modulating signaling pathways such as the Wnt/β-catenin pathway, which plays a significant role in cell proliferation and differentiation. The compound's sulfanyl group may enhance its reactivity and binding affinity to target proteins.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Inhibition of Tumor Growth : Research indicates that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Thienopyrimidine derivatives have shown significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antiviral Effects
Some thienopyrimidine compounds have been evaluated for their antiviral activity:
- Mechanism : They may interfere with viral replication processes, making them potential candidates for antiviral drug development.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of thienopyrimidine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used.
- Antimicrobial Testing : In a separate investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate lipophilicity due to its phenyl and butanoate groups. This property may enhance its absorption and bioavailability.
| Parameter | Value |
|---|---|
| Molecular Weight | 336.37 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Q & A
Basic: What synthetic routes are recommended for Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate, and what analytical techniques confirm its structure?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
Sulfanyl Incorporation: Introduce the sulfanyl group via nucleophilic substitution or thiol-disulfide exchange reactions.
Esterification: React the intermediate with methyl butanoate derivatives under Mitsunobu or Steglich esterification conditions.
Critical Analytical Techniques:
- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., phenyl group at C3, sulfanyl at C2).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₈H₁₆N₂O₃S₂).
- HPLC-PDA: Assess purity (>95% required for biological assays) .
Advanced: How can computational quantum chemistry optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Sampling: Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclization or sulfanyl insertion). For example, B3LYP/6-31G* calculations can predict regioselectivity in thienopyrimidine formation.
- Solvent Effects: Apply COSMO-RS models to screen solvents for improved yield (e.g., DMF vs. THF in nucleophilic substitutions).
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures, reducing trial-and-error experimentation .
Basic: What are common purity challenges during synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation: Monitor for dimerization of the thienopyrimidine core using TLC or inline UV monitoring during reflux.
- Purification Strategies:
- Flash Chromatography: Use gradients of ethyl acetate/hexane to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal lattice stabilization.
- Handling Guidelines: Follow P201/P202 safety protocols to avoid contamination (e.g., moisture-sensitive intermediates stored under nitrogen) .
Advanced: How to resolve contradictions in biological activity data across assay models?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays).
- Metabolite Screening: Use LC-MS to identify off-target interactions or metabolic degradation products in hepatic microsomes.
- Statistical Frameworks: Apply Bayesian hierarchical models to account for inter-assay variability, as suggested in contested data methodologies .
Basic: What solvent systems are suitable for solubility in in vitro studies?
Methodological Answer:
- Solvent Screening: Test Hansen solubility parameters (δD, δP, δH) to identify matches. For this lipophilic compound:
- Primary Solvents: DMSO (δD=18.4, δP=16.4) for stock solutions.
- Aqueous Diluents: PEG-400/Tween-80 mixtures to maintain solubility in PBS.
- Dynamic Light Scattering (DLS): Confirm absence of aggregates at working concentrations (e.g., 10 µM in cell media) .
Advanced: What strategies enhance thienopyrimidine core binding while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with:
- Electron-Withdrawing Groups (EWGs): Replace the phenyl ring with p-CF₃ to enhance π-stacking with hydrophobic pockets.
- Bioisosteres: Substitute the sulfanyl group with sulfone or sulfonamide to modulate polarity.
- Cryo-EM/X-ray Crystallography: Resolve target-ligand complexes (e.g., kinase inhibitors) to guide rational design .
Basic: How to address safety and stability concerns during experiments?
Methodological Answer:
- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring to identify degradation pathways (e.g., ester hydrolysis).
- Safety Protocols: Follow P210 guidelines (avoid open flames during reflux) and use explosion-proof refrigerators for light-sensitive intermediates .
Advanced: What techniques elucidate the stereochemistry of the sulfanyl butanoate moiety?
Methodological Answer:
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol gradients to separate enantiomers.
- VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra for absolute configuration determination.
- NOESY NMR: Identify spatial proximity between the methyl ester and thienopyrimidine protons to confirm conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
